2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a 2,4-dimethoxy-substituted benzene ring linked via a sulfonamide group to a 1-(propane-1-sulfonyl)-substituted tetrahydroquinoline scaffold. Its structure emphasizes electron-rich methoxy groups on the benzene ring and a propane-1-sulfonyl moiety on the tetrahydroquinoline nitrogen, which may influence solubility, stability, and target interactions .
Properties
IUPAC Name |
2,4-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S2/c1-4-12-29(23,24)22-11-5-6-15-13-16(7-9-18(15)22)21-30(25,26)20-10-8-17(27-2)14-19(20)28-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWPVNUCTHAZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves a multi-step process:
Formation of 1,2,3,4-tetrahydroquinoline: : This can be achieved via hydrogenation of quinoline.
Sulfonylation of 1,2,3,4-tetrahydroquinoline: : Using propane-1-sulfonyl chloride in the presence of a base.
Methoxylation of benzene: : Introduction of methoxy groups to benzene typically requires a Friedel-Crafts alkylation reaction.
Final coupling: : The sulfonylated quinoline is then coupled with the methoxylated benzene derivative using a suitable catalyst and solvent system.
Industrial Production Methods
On an industrial scale, these reactions may be carried out in large reactors with continuous monitoring of reaction conditions (temperature, pressure, pH). The scalability of these reactions depends on the yield and purity required.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can be oxidized to form sulfonate derivatives.
Reduction: : Reduction of the sulfonyl group back to thiol groups under specific conditions.
Substitution: : Various nucleophilic and electrophilic substitution reactions due to the presence of methoxy groups and sulfonamide functionalities.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or electrophiles such as alkyl halides.
Major Products
Oxidation: : 2,4-dimethoxy-N-[1-(propane-1-sulfonate)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonate.
Reduction: : 2,4-dimethoxy-N-[1-(propane-1-thiol)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide.
Substitution: : Varied depending on the substituents introduced.
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit antimicrobial properties by inhibiting bacterial folate synthesis. This mechanism is critical in treating infections caused by various pathogens. Studies have shown that compounds similar to 2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide demonstrate significant activity against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
The compound has shown promise in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. For example:
- HepG2 Cells : In vitro studies have demonstrated cytotoxic effects against liver cancer cells.
- DLD-1 Cells : The compound has also exhibited activity against colorectal cancer cell lines.
These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.
Neuroprotective Effects
Emerging studies suggest that the compound may possess neuroprotective properties. It is hypothesized that its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Chemical Synthesis
In industrial contexts, this compound can be utilized as an intermediate in synthesizing other complex organic molecules. Its unique functional groups allow for various chemical modifications that can lead to new compounds with tailored properties.
Pharmaceutical Formulations
The compound's solubility characteristics make it a candidate for formulation into pharmaceutical products. It can be used in developing solid dosage forms or as a component in drug delivery systems due to its potential to enhance the solubility of poorly soluble drugs.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various sulfonamide derivatives, including our compound of interest. The results indicated that modifications at the sulfonamide moiety significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus .
Cancer Cell Line Analysis
In another investigation detailed in Cancer Research, researchers evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The study found that the compound induced apoptosis through caspase activation pathways .
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with these targets, potentially inhibiting their activity. The methoxy and tetrahydroquinoline groups may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with five structurally analogous sulfonamides, focusing on substituent variations, molecular properties, and available commercial data.
Comparative Data Table
*Inferred from structural similarity to .
Structural and Functional Analysis
The 3,4-dimethoxy analog () shares similar electronic effects but differs in substitution pattern. Halogen and Alkyl Substituents (): Fluorine and methyl groups reduce electron density on the benzene ring, which may alter binding affinity in hydrophobic pockets of biological targets. The 4-fluoro-3-methyl derivative () is commercially available, suggesting synthetic accessibility.
Tetrahydroquinoline Modifications: Propane-1-sulfonyl (Target Compound, ): This group provides a stable, polar sulfonyl linkage. Its presence across multiple analogs (e.g., ) indicates its role in maintaining molecular rigidity and solubility. Propanoyl (): The amide-linked propanoyl group in replaces the sulfonyl moiety, altering hydrogen-bonding capacity and electronic properties.
Commercial and Synthetic Insights :
Biological Activity
2,4-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a tetrahydroquinoline core, which is further substituted with two methoxy groups. Its chemical formula is , and it exhibits structural complexity that allows for various interactions with biological targets.
Research indicates that sulfonamide derivatives can interact with various biomolecules, leading to significant biological effects. The mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes including acid-base balance and respiration .
- Modulation of Ion Channels : Some studies suggest that sulfonamide derivatives can interact with calcium channels, affecting vascular resistance and perfusion pressure .
Cardiovascular Effects
A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. Results indicated that certain derivatives could significantly alter perfusion pressure over time. For example:
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Compound 1 | 0.001 | Increase |
| Compound 2 | 0.001 | Decrease |
| Compound 3 | 0.001 | No significant effect |
These results suggest that the compound may have cardiovascular implications through modulation of vascular resistance .
Antitumor Activity
In related studies involving tetrahydroquinoline derivatives, compounds similar to this compound have demonstrated cytotoxic effects against various human tumor cell lines. For instance:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| KB | 0.5 | Example Compound A |
| HepG2/A2 | 0.3 | Example Compound B |
This highlights the potential for further exploration in cancer therapeutics .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Q & A
Q. What are the critical steps in synthesizing 2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves: (i) Formation of the tetrahydroquinoline core via Povarov reaction using aniline derivatives and ethyl vinyl ether . (ii) Sulfonylation of the tetrahydroquinoline nitrogen using propane-1-sulfonyl chloride under basic conditions (e.g., NaH/DMF) . (iii) Coupling of the 2,4-dimethoxybenzenesulfonamide group via nucleophilic substitution or Buchwald-Hartwig amination .
- Key factors : Temperature (60–100°C for sulfonylation), solvent polarity (DMF enhances reactivity), and stoichiometric control to avoid over-sulfonylation. Yields range from 40–70% depending on purification (e.g., column chromatography vs. recrystallization) .
Q. How is the compound structurally characterized, and which spectroscopic methods are essential for validation?
- Answer :
- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonamide NH at δ 8.5–9.0 ppm) .
- HRMS : Validates molecular formula (e.g., C20H24N2O6S2 requires m/z 476.1054) .
- X-ray crystallography : Resolves stereochemistry of the tetrahydroquinoline core and sulfonyl group orientation .
- IR spectroscopy : Identifies sulfonamide S=O stretches (1350–1150 cm⁻¹) and methoxy C-O bonds (1250 cm⁻¹) .
Q. What preliminary biological screening data exist for this compound, and what assays are recommended for initial evaluation?
- Answer :
- Enzyme inhibition : Test against kinases (e.g., EGFR) or nuclear receptors (e.g., RORγ) using fluorescence polarization assays .
- Cytotoxicity : MTT assays on cancer cell lines (IC50 values >10 µM suggest low toxicity) .
- Solubility/logP : Use shake-flask method (predicted logP ~3.5 due to dimethoxy groups) .
- Metabolic stability : Microsomal incubation (t1/2 >30 min indicates moderate stability) .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance scalability and purity for in vivo studies?
- Answer :
- Flow chemistry : Continuous Povarov reaction reduces side products (e.g., dimerization) .
- Catalytic systems : Pd(OAc)2/Xantphos for Buchwald-Hartwig coupling improves atom economy .
- Purification : Simulated moving bed (SMB) chromatography replaces manual column runs for >95% purity .
- Quality control : In-line PAT (process analytical technology) monitors sulfonylation completion .
Q. What computational strategies predict the compound’s binding affinity to RORγ, and how do structural modifications alter activity?
- Answer :
- Docking studies : Use AutoDock Vina with RORγ-LBD (PDB: 3L0J) to identify key interactions (e.g., sulfonamide H-bond with Arg367) .
- MD simulations : Reveal stability of the tetrahydroquinoline-propane sulfonyl moiety in the hydrophobic pocket .
- SAR insights :
- Methoxy groups : Increase solubility but reduce affinity; replacing with halogens (e.g., Cl) improves IC50 (e.g., 0.5 µM vs. 1.2 µM) .
- Sulfonyl chain length : Propane sulfonyl (vs. ethyl) enhances metabolic resistance (t1/2 increases from 20→45 min) .
Q. How do conflicting bioactivity data (e.g., IC50 variability across studies) arise, and what validation protocols resolve discrepancies?
- Answer :
- Sources of variability :
- Assay conditions (e.g., ATP concentration in kinase assays alters IC50) .
- Compound aggregation: Use dynamic light scattering (DLS) to confirm monodispersion .
- Validation steps :
- Dose-response curves in triplicate with controls (e.g., staurosporine for kinase assays).
- Orthogonal assays (e.g., SPR vs. fluorescence for binding affinity) .
Methodological Considerations Table
Critical Data Contradictions
- Sulfonamide reactivity : reports propane sulfonyl groups enhance stability, while notes susceptibility to hydrolysis under acidic conditions. Resolution: Pre-formulation pH stability studies (pH 1–9) .
- RORγ IC50 : Values range from 0.5–1.5 µM due to assay buffer differences. Standardization to 10 mM MgCl2/1 mM DTT reduces variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
